5-(Methylthio)thiazol-2-amine

Description

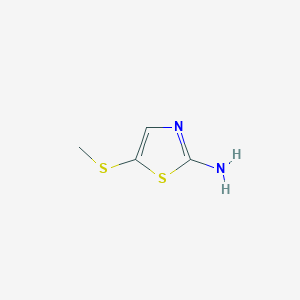

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLWIPGOGRZZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326014 | |

| Record name | 5-(Methylthio)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-11-6 | |

| Record name | 5-(Methylthio)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylthio)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 5-(Methylthio)thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Methylthio)thiazol-2-amine

Abstract

This compound (CAS No: 99171-11-6) is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules.[1][2] The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, and is valued for its wide range of biological activities.[1][3] A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is a critical prerequisite for its effective application in drug discovery, materials science, and synthetic chemistry. These properties govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, outlines robust experimental protocols for their determination, and offers expert insights into the interpretation of this data for research and development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a thiazole ring substituted with an amino group at the 2-position and a methylthio (-SCH₃) group at the 5-position. This substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-(methylsulfanyl)-1,3-thiazol-2-amine | [4] |

| CAS Number | 99171-11-6 | [4][5] |

| Molecular Formula | C₄H₆N₂S₂ | [5][6] |

| Molecular Weight | 146.23 g/mol | [5][6] |

| Canonical SMILES | CSC1=CNC(=N)S1 | [6] |

| InChI | 1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) | [4] |

| InChIKey | KVLWIPGOGRZZEA-UHFFFAOYSA-N |[4] |

Core Physicochemical Properties

The macroscopic and solution-based behavior of a compound is dictated by its intrinsic physicochemical properties. These parameters are essential for predicting its behavior in both in vitro and in vivo systems.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Significance & Causality |

|---|---|---|

| Physical Form | Reported as a solid. | The planar, rigid ring structure and potential for intermolecular hydrogen bonding via the amino group favor a solid state at room temperature. |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | A sharp melting point is a primary indicator of sample purity. Broad ranges suggest the presence of impurities. |

| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) and possess some aqueous solubility. | The 2-aminothiazole core imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents.[7][8] The non-polar methylthio group may slightly reduce aqueous solubility compared to unsubstituted 2-aminothiazole. Solubility is pH-dependent due to the basicity of the amino group.[7] |

| pKa (Predicted) | Estimated to be in the range of 5.0 - 5.5. | The 2-amino group is the primary basic center. Its pKa is critical for predicting the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability and receptor binding. The pKa of the related 2-amino-5-methylthiazole is reported as 5.42.[9] |

Solubility: A Critical Parameter

The solubility of a compound dictates its utility in various applications, from solution-based assays to oral bioavailability. For this compound, the interplay between the polar 2-amino-thiazole backbone and the more lipophilic methylthio substituent creates a nuanced solubility profile.

-

Aqueous Solubility: The protonation of the exocyclic amino group under acidic conditions (pH < pKa) will form a cationic species, significantly enhancing aqueous solubility.[7] This is a crucial consideration for buffer selection in biological assays.

-

Organic Solubility: Its heterocyclic nature generally confers solubility in polar organic solvents like DMSO, DMF, and alcohols.

The relationship between a compound's structure and its resulting physicochemical properties is fundamental to its scientific application.

Caption: Interdependence of molecular structure and key physicochemical properties.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the structure and purity of this compound relies on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the C4-proton on the thiazole ring, a singlet for the methylthio (-SCH₃) protons, and a broad singlet for the amino (-NH₂) protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon of the thioether and the three carbons of the thiazole ring (C2, C4, C5).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include N-H stretching vibrations for the primary amine (typically 3100-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis should reveal a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 146.23.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method would be suitable, where the compound is eluted from a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Purity is assessed by the area percentage of the main peak.[10]

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its measurement. The following are standardized, self-validating workflows for key analyses.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol describes a general method for assessing the purity of this compound. The choice of a gradient elution is crucial for ensuring that potential impurities with different polarities are effectively separated and detected.

Methodology:

-

Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Linear gradient from 5% to 95% B

-

Time 15-17 min: Hold at 95% B

-

Time 17-18 min: Return to 5% B

-

Time 18-20 min: Re-equilibration at 5% B

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This is the benchmark method for determining thermodynamic solubility. The core principle is to allow the compound to equilibrate in a solvent for a sufficient time to reach saturation.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours. This duration is critical to ensure equilibrium is reached. A visual check for remaining solid is necessary to confirm saturation.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with the mobile phase used for HPLC analysis.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via a validated analytical method, such as the HPLC method described above.

-

Reporting: Express the solubility in units such as mg/mL or µM.

Caption: Workflow for solubility determination via the shake-flask method.

Stability and Storage

The long-term integrity of the compound requires appropriate storage conditions to prevent degradation.

-

Recommended Storage: The compound should be stored at 2-8°C.[4] Some suppliers also suggest room temperature storage provided it is sealed in a dry environment.[5] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to protect against oxidative and light-induced degradation.[4]

-

Potential Instabilities: The 2-aminothiazole moiety can be susceptible to certain chemical reactions. The presence of the methylthio group could be prone to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions.

Conclusion

This compound is a valuable heterocyclic building block with physicochemical properties that make it amenable to various research applications. Its solid physical state, predictable solubility behavior based on pH, and distinct spectroscopic signature provide a solid foundation for its use in synthetic and medicinal chemistry. The experimental protocols detailed herein offer robust, validated methods for confirming its identity, purity, and solubility, ensuring data integrity for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is the cornerstone of successful and reproducible scientific investigation.

References

This list is compiled from the sources used to generate this guide.

-

Chavan, A. A., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC, NIH. [Link]

-

PubChem. 5-(2-(Methylthio)phenyl)thiazol-2-amine. [Link]

-

BuyersGuideChem. 3-Amino-5-methylthio-[11][12][13]thiadiazole. [Link]

-

Solubility of Things. 2-Aminothiazole. [Link]

-

PubChem. 5-(Methylthio)-2-thiazolemethanamine. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

-

Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubChem. 2-Amino-5-thio-substituted thiazole 25. [Link]

-

Royal Society of Chemistry. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

PubChem. 2-Amino-5-methylthiazole. [Link]

-

NIST WebBook. Thiazole, 2-amino-5-methyl-. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

Der Pharma Chemica. Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

-

National Institutes of Health. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. [Link]

-

PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. [Link]

-

PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 99171-11-6 [sigmaaldrich.com]

- 5. This compound - CAS:99171-11-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate | 60093-05-2 [sigmaaldrich.com]

- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(2-(Methylthio)phenyl)thiazol-2-amine | C10H10N2S2 | CID 164892168 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Methylthio)thiazol-2-amine CAS number and IUPAC name

An In-Depth Technical Guide to 5-(Methylthio)thiazol-2-amine (CAS: 99171-11-6) for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole moiety is a prominent member of this class, forming the core of numerous approved and investigational drugs.[1][2][3][4] Its rigid, aromatic framework and hydrogen-bonding capabilities make it an ideal platform for designing potent and selective therapeutic agents.

This guide provides a comprehensive technical overview of a specific and valuable derivative: This compound . This compound serves as a crucial building block for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. We will delve into its chemical identity, synthesis strategies, potential applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

| Identifier | Value | Source |

| IUPAC Name | 5-(methylthio)-1,3-thiazol-2-amine | [5] |

| CAS Number | 99171-11-6 | [5][6] |

| Molecular Formula | C4H6N2S2 | [5][6] |

| Molecular Weight | 146.23 g/mol | [5][6] |

| Synonyms | 2-Amino-5-(methylthio)thiazole, 5-methylsulfanyl-thiazol-2-ylamine | [5] |

Section 1: Physicochemical Properties and Structural Analysis

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, an analysis of its structure provides critical insights.

Structural Features and Their Implications:

-

2-Aminothiazole Core: This heterocyclic system is the cornerstone of the molecule's utility. The endocyclic nitrogen and exocyclic amine group are potent hydrogen bond donors and acceptors, frequently anchoring the molecule within the active site of target proteins like kinases.

-

5-Methylthio Group (-SCH3): The introduction of the methylthio substituent at the 5-position is a deliberate design choice in a building block.

-

Lipophilicity: It increases the molecule's lipophilicity compared to an unsubstituted or hydroxylated analogue, which can enhance membrane permeability and access to hydrophobic binding pockets.

-

Metabolic Considerations: The sulfur atom is susceptible to oxidation in vivo, potentially forming sulfoxide and sulfone metabolites. This can be a metabolic liability leading to rapid clearance or a strategic handle for developing pro-drugs.

-

Conformational Influence: It provides steric bulk at a key vector, allowing chemists to probe the topology of a target's binding site.

-

Section 2: Synthesis Strategies

The efficient synthesis of this compound and its derivatives is paramount for its use in research. Two primary strategies can be envisioned: building the ring system from acyclic precursors or functionalizing a pre-existing thiazole ring.

Strategy A: De Novo Ring Construction (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a classic and reliable method for forming a thiazole ring by reacting an α-haloketone (or equivalent) with a thioamide.[7] For this specific target, the thioamide would be thiourea. The key challenge lies in the α-haloketone precursor, which must already contain the methylthio group.

Caption: General workflow for the Hantzsch thiazole synthesis.

Strategy B: Functionalization of a 2-Aminothiazole Core (Post-Modification)

A more practical and common approach involves the modification of a readily available starting material, such as 2-aminothiazole. This strategy relies on the targeted halogenation of the electron-rich 5-position, followed by a nucleophilic substitution to introduce the methylthio group.[1]

Experimental Protocol (Illustrative):

-

Step 1: Bromination of 2-Aminothiazole.

-

Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product (2-amino-5-bromothiazole) with an organic solvent like ethyl acetate.

-

-

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide.

-

Dissolve the crude 2-amino-5-bromothiazole (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Add sodium thiomethoxide (NaSMe) (1.2 eq) as a solution or solid.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture, quench with saturated ammonium chloride solution, and extract the final product, this compound.

-

Purify the crude product via column chromatography on silica gel.

-

Caption: Workflow for synthesis via functionalization of 2-aminothiazole.

Section 3: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block. The 2-aminothiazole scaffold is a well-established pharmacophore with a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

-

Anticancer Agents: Many kinase inhibitors incorporate the 2-aminothiazole structure to target the ATP-binding site. The 2-amino group forms crucial hydrogen bonds with the hinge region of the kinase. The substituent at the 5-position, in this case, the methylthio group, can be directed into a hydrophobic pocket to enhance potency and selectivity. Dasatinib, a clinically used leukemia drug, features a related aminothiazole core.

-

Anti-inflammatory Drugs: Thiazole derivatives have been investigated as inhibitors of inflammatory targets. The presence of a methyl group at position 5 has been shown to be favorable for anti-inflammatory activity in some compound series.[2]

-

Antimicrobial Agents: The scaffold is present in compounds showing activity against various bacterial and fungal strains.[3] The 5-position provides a convenient attachment point for side chains designed to disrupt microbial cell walls or metabolic pathways.

The primary utility of this compound is to serve as a starting point. The exocyclic amine can be readily acylated, alkylated, or used in condensation reactions to attach larger, more complex fragments, enabling the rapid generation of compound libraries for high-throughput screening.

Section 4: Safety and Handling

Hazard Profile (Based on 2-Amino-5-methylthiazole):

| Hazard Statement | Classification | Source |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [8] |

| H373: May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | [8] |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | [8][9] |

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. When handling the solid powder, a dust mask or respirator (e.g., N95) is recommended to avoid inhalation.

-

Handling: Avoid creating dust.[10] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, avoid release into the environment.[9][10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its structure is built upon the privileged 2-aminothiazole scaffold, while the 5-methylthio group provides a unique combination of lipophilicity and metabolic potential. The synthetic pathways outlined in this guide demonstrate its accessibility, allowing researchers to incorporate it into complex molecular designs targeting a host of diseases. By understanding its properties, synthesis, and potential applications, drug development professionals can effectively leverage this versatile building block to create the next generation of therapeutic agents.

References

-

PubChem. 5-(Methylthio)-2-thiazolemethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-(2-(Methylthio)phenyl)thiazol-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-methylthiazole. National Center for Biotechnology Information. [Link]

-

Begum, M. et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]

-

Ayati, A. et al. (2019). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]

-

Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

Ferraz, C. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Sharma, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - CAS:99171-11-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]

Spectral data analysis of 5-(Methylthio)thiazol-2-amine (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Methylthio)thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest in medicinal and materials chemistry. As researchers and drug development professionals, a foundational understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in first principles and field-proven expertise. We will explore the causality behind the observed spectral features, outline self-validating experimental protocols, and provide a logical framework for the unambiguous structural elucidation of the target molecule.

Introduction: The Molecular Blueprint

This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocycles. Thiazole rings are prevalent scaffolds in numerous pharmacologically active compounds, including antimicrobials and anticancer agents.[1] The substituents on the thiazole core—in this case, an amino group at the 2-position and a methylthio group at the 5-position—critically influence the molecule's chemical properties and biological activity.

Accurate structural confirmation is the first step in any research pipeline. Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each nucleus.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry provides the exact molecular weight and offers clues to the molecular structure through controlled fragmentation.

By integrating data from these three methods, we can construct a self-validating and definitive molecular profile.

Molecular Structure

The structural formula of this compound is C₄H₆N₂S₂. Understanding the arrangement of these atoms is key to interpreting the subsequent spectral data.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Loss from Parent | Rationale |

| 146 | [C₄H₆N₂S₂]⁺• | - | Molecular Ion (M⁺•) |

| 131 | [C₃H₃N₂S₂]⁺ | •CH₃ | Loss of the methyl radical from the thiomethyl group is a common α-cleavage next to sulfur. [2] |

| 113 | [C₄H₅N₂S]⁺• | •SH | Loss of a sulfhydryl radical, possibly following rearrangement. |

| 100 | [C₃H₄N₂S]⁺• | CH₂S | Loss of thioformaldehyde via rearrangement, a known fragmentation pathway for methylthio-substituted heterocycles. |

| 58 | [CH₂NS]⁺ | C₃H₄N | Further fragmentation of the thiazole ring often leads to small, stable sulfur- and nitrogen-containing ions. |

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques.

-

NMR spectroscopy confirms the carbon-hydrogen framework, showing three distinct proton environments and four unique carbon atoms, consistent with the proposed structure.

-

IR spectroscopy provides definitive evidence for the key functional groups: the primary amine (N-H stretches and bend) and the thiazole ring (C=N stretch).

-

Mass spectrometry establishes the correct molecular weight (146 g/mol ) and reveals a logical fragmentation pattern, including the characteristic loss of a methyl radical, which corroborates the presence of the methylthio group.

Together, these self-validating datasets provide an unambiguous and authoritative confirmation of the molecular structure of this compound, establishing a solid foundation for any further research or development activities.

References

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. Available at: [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Available at: [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Available at: [Link]

-

ResearchGate. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Available at: [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Available at: [Link]

-

PMC - NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

-

University of Helsinki. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

Sources

A Strategic Guide to Unveiling the Bioactive Potential of 5-(Methylthio)thiazol-2-amine: A Technical Whitepaper for Drug Discovery Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a vast array of pharmacological activities.[1][2][3] This guide presents a comprehensive, in-depth technical framework for the biological activity screening of a specific, yet promising derivative: 5-(Methylthio)thiazol-2-amine. Moving beyond a generic, templated approach, this whitepaper provides a strategic, tiered screening cascade designed to efficiently elucidate the compound's bioactive profile. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and offer insights grounded in extensive experience in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of novel chemical entities.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle, thiazole, is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to engage with a wide range of biological targets, leading to a diverse pharmacological profile. Thiazole-containing molecules have demonstrated clinical efficacy as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1][4] The inherent versatility of the thiazole ring, which allows for substitution at various positions, provides a rich chemical space for the development of novel therapeutics. The subject of this guide, this compound, is a relatively unexplored derivative that holds significant potential for exhibiting novel biological activities. The presence of the methylthio group at the 5-position and the amino group at the 2-position offers unique opportunities for molecular interactions and metabolic pathways. This guide outlines a systematic approach to unlock this potential.

A Tiered Approach to Biological Activity Screening

A successful screening campaign is not a random walk through a plethora of assays, but a structured, logical progression. For this compound, we propose a three-tiered screening cascade designed to maximize information while conserving resources. This approach begins with broad, high-throughput screens to identify general bioactivity, followed by more focused assays to delineate the mode of action, and culminating in mechanistic studies to identify specific molecular targets.

Caption: A tiered screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to detect any significant biological activity of this compound. We will focus on two broad areas where thiazole derivatives have historically shown promise: antimicrobial and cytotoxic activities.

Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[2][4][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Vancomycin | |

| Escherichia coli | ATCC 25922 | Ciprofloxacin | |

| Candida albicans | ATCC 90028 | Fluconazole |

General Cytotoxicity Screening

Many clinically used anticancer drugs contain the thiazole moiety.[6][7] A primary screen against a panel of cancer cell lines is crucial to identify any potential antiproliferative activity. It is equally important to assess the compound's cytotoxicity against a non-cancerous cell line to gauge its therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | ||

| A549 | Lung Cancer | ||

| HEK293 | Normal Kidney |

Tier 2: Secondary & Mechanistic Assays - Honing in on the Mode of Action

Positive "hits" from the primary screening will be advanced to Tier 2 for more in-depth characterization. The choice of assays in this tier will be guided by the results of Tier 1.

Enzyme Inhibition Assays

Thiazole derivatives are known to inhibit a variety of enzymes, including kinases, cyclooxygenases (COX), and carbonic anhydrases.[9][10][11] If this compound shows significant cytotoxicity, particularly against cancer cell lines, screening against a panel of kinases would be a logical next step. If anti-inflammatory activity is suspected, COX-1/COX-2 inhibition assays would be relevant.

General Protocol for an In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound.

-

Assay Setup: In a microplate, combine the enzyme and various concentrations of the test compound. Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Caption: General workflow for an in vitro enzyme inhibition assay.

Antioxidant Activity Assays

Some aminothiazole derivatives have been reported to possess antioxidant properties.[12][13] This can be a desirable attribute, particularly if the compound is being considered for development as an anti-inflammatory or neuroprotective agent.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Setup: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Tier 3: Target Deconvolution & Pathway Analysis - Unraveling the Mechanism

For compounds that demonstrate promising and specific activity in Tier 2, the final phase of screening involves identifying the direct molecular target(s) and elucidating the downstream signaling pathways that are modulated.

Target Identification

Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the protein targets of this compound.

Signaling Pathway Analysis

Once a target is identified, its role in cellular signaling pathways can be investigated. For example, if a specific kinase is inhibited, the phosphorylation status of its downstream substrates can be assessed using techniques like Western blotting.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-(Methylthio)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Its versatile chemical nature allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of compounds, 5-(Methylthio)thiazol-2-amine has emerged as a key intermediate in the synthesis of more complex molecules, where the methylthio group can be further modified or can serve to modulate the electronic and steric properties of the final compound. This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on the underlying reaction mechanisms, practical experimental protocols, and characterization of the final product.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prominent and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4] For the synthesis of 2-aminothiazoles, thiourea is the preferred reagent.[5]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is typically an SN2 reaction, leading to the formation of an S-alkylated isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, leading to the formation of the aromatic 2-aminothiazole ring.

Synthetic Routes to this compound

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methods for analogous 5-substituted-2-aminothiazoles. Two primary retrosynthetic approaches are considered here.

Route 1: From a Precursor α-Haloketone with a Methylthio Group

This is the most direct application of the Hantzsch synthesis. The key starting material is an α-haloketone functionalized with a methylthio group at the α'-position.

Figure 2: Synthetic approach via a pre-functionalized α-haloketone.

Experimental Protocol (Proposed):

A proposed experimental procedure based on general Hantzsch reaction conditions is as follows:[2][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-halo-α'-(methylthio)ketone (1 equivalent) and thiourea (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The choice of solvent can influence reaction rates and product yields.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 8 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the free base of the 2-aminothiazole.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Thiourea: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone, which can be a more valuable starting material.

-

Heating: The reaction generally requires heating to overcome the activation energy for the cyclization and dehydration steps.

-

Neutralization: The product is often formed as a hydrohalide salt, and neutralization is necessary to isolate the free amine.

Route 2: Post-synthetic Modification of a Pre-formed 2-Aminothiazole

An alternative strategy involves the synthesis of a 2-aminothiazole with a suitable leaving group at the 5-position, followed by nucleophilic substitution with a methylthiolate source.

Figure 3: Synthetic approach via post-synthetic modification.

This approach offers flexibility as 2-amino-5-halothiazoles are readily accessible starting materials.[1]

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-5-halothiazole (1 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution. The reaction may be exothermic, so addition might need to be controlled.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the substitution to completion. Monitoring by TLC is recommended.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium thiomethoxide is sensitive to air and moisture, so an inert atmosphere is crucial to prevent its degradation.

-

Aprotic Polar Solvent: Solvents like DMF and DMSO are excellent for SNAr reactions, as they can solvate the cation without significantly solvating the nucleophile, thus enhancing its reactivity.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methylthio protons (-SCH₃).- A singlet for the proton at the C4 position of the thiazole ring.- A broad singlet for the amino protons (-NH₂), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon of the methylthio group.- Signals for the carbons of the thiazole ring (C2, C4, and C5). The chemical shifts will be influenced by the amino and methylthio substituents. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).- C=N stretching vibration of the thiazole ring.- C-S stretching vibrations. |

| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of this compound (C₄H₆N₂S₂: 146.24 g/mol ). |

For a closely related compound, 2-amino-5-methylthiazole, characteristic ¹H NMR signals for the methyl group are observed around 2.32 ppm, and the amine protons appear around 6.91 ppm.[5] The proton on the thiazole ring would also be expected in the aromatic region. For this compound, the methylthio protons would likely appear as a singlet in the range of 2.0-2.5 ppm.

Conclusion

The synthesis of this compound is most effectively approached through the well-established Hantzsch thiazole synthesis. While direct, detailed literature on this specific compound is sparse, the principles of the Hantzsch reaction and synthetic strategies for analogous 5-substituted-2-aminothiazoles provide a robust framework for its successful preparation. The choice between a direct condensation with a pre-functionalized α-haloketone or a post-synthetic modification of a 5-halothiazole will depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of the experimental protocol and thorough characterization of the final product are paramount to ensure the desired purity and identity for its application in further research and development.

References

- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Novel 2-Aminothiazole Derivatives by Conventional and Microwave Assisted Method and Evaluation for their Antioxidant Potential by in silico and in vitro Method. Retrieved from [Link]

-

Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 704790. [Link]

- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.

-

PubChem. (n.d.). 5-(2-(Methylthio)phenyl)thiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via C−H.... Retrieved from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. (2025). Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Mohana, K. N., & Pradeep Kumar, C. B. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 704790.

- Galkin, A. A., et al. (2022).

- Bouzroura, S., et al. (2017).

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 54-63.

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 57.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- United States Patent (19). (1996).

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2966-2978.

- Lubs, H. A. (1933). Process for the preparation of amino-thiazoles. U.S.

- EP2332923A1 - 5-ý2-(methylthio)ethoxy¨pyrimidine-2-amine manufacturing method verfahren... - Google Patents. (n.d.).

Sources

- 1. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach | Semantic Scholar [semanticscholar.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Safe Handling of 5-(Methylthio)thiazol-2-amine

Introduction: Navigating the Chemistry and Safety of a Key Heterocyclic Building Block

5-(Methylthio)thiazol-2-amine, a member of the aminothiazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring is a core component in a variety of biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The presence of both a reactive amino group and an organosulfur (methylthio) moiety imparts a unique chemical personality to this molecule, making it a valuable synthon for further chemical elaboration.

However, this chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The 2-aminothiazole functionality, while a privileged structure in drug discovery, has also been identified as a potential toxicophore, susceptible to metabolic activation that could lead to adverse effects.[5][6] This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of proactive risk assessment and mitigation, ensuring that this valuable chemical intermediate can be utilized both effectively and safely in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

1.1 Inferred Toxicological Hazards:

Based on related compounds, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Acute oral exposure to 2-aminothiazole can lead to gastrointestinal distress, including vomiting and diarrhea.[1]

-

Skin and Eye Irritation: Expected to cause skin and eye irritation upon direct contact.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

-

Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenicity and mutagenicity.[7][8][9][10] While the specific risk for this compound is unknown, it is prudent to handle it as a potential carcinogen.

-

Organ Toxicity: Prolonged or repeated exposure to 2-aminothiazole has been linked to adverse effects on the nervous system, kidneys, and reproductive system.[1] Some thiazole derivatives have also been shown to have potential for liver toxicity at high doses.

1.2 Causality of Hazards:

The toxicological concerns stem from the chemical nature of the molecule. The aromatic amine group can be metabolized in the body to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and potentially cancer.[7] The thiazole ring itself can undergo metabolic activation, such as epoxidation, to form reactive metabolites.[6][11]

Section 2: Prudent Laboratory Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.

2.1 Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors. A fume hood with a face velocity of 80-120 feet per minute is recommended.

2.2 Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

| PPE Component | Specifications | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles for splash hazards.[12] | Protects eyes from dust particles and accidental splashes. |

| Hand Protection | Nitrile gloves (double-gloving is recommended). Check manufacturer's compatibility charts for breakthrough times.[13] | Provides a barrier against dermal absorption. Nitrile offers good resistance to a range of chemicals. |

| Body Protection | A flame-resistant lab coat, fully buttoned.[13] | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe, non-perforated shoes. | Prevents injury from spills and dropped objects. |

| Respiratory Protection | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges may be necessary.[13] | Provides an additional layer of protection against inhalation of fine particles. |

Diagram: PPE Donning and Doffing Protocol

Caption: Correct donning and doffing of PPE is critical to prevent cross-contamination.

2.3 Chemical Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[14][15] Reaction with strong oxidizers can lead to vigorous and potentially explosive reactions. Contact with strong acids may cause exothermic reactions.

Section 3: Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

3.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

3.2 Accidental Release and Spill Cleanup

A calm and systematic approach is essential for managing a chemical spill.

Diagram: Chemical Spill Response Workflow

Caption: A systematic workflow for responding to a chemical spill.

3.2.1 Minor Spill Cleanup Protocol (for small, contained spills):

-

Alert and Isolate: Immediately alert others in the vicinity and restrict access to the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.2.

-

Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[17][18]

-

Clean: After removing the bulk of the material, decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Dispose: All cleanup materials and contaminated PPE must be placed in a sealed, labeled hazardous waste container for proper disposal according to institutional guidelines.[16]

3.2.2 Major Spill Response:

For large, uncontained, or unknown spills, or any spill that you are not comfortable cleaning up:

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify your supervisor and institutional emergency response personnel.

-

Secure: Close doors to the affected area to contain vapors.

-

Do Not Re-enter: Await the arrival of trained emergency responders.

3.3 Fire-Fighting Measures

This compound is a combustible solid. In the event of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam. For small fires, a Class ABC fire extinguisher is appropriate.[19]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the burning material.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

| Property | Value |

| Chemical Formula | C₄H₆N₂S₂ |

| Molecular Weight | 146.24 g/mol |

| Appearance | Likely a solid (powder or crystalline) |

| Solubility | Expected to have some solubility in polar organic solvents. Solubility in water may be pH-dependent due to the amine group.[20] |

| Stability | Stable under recommended storage conditions. |

| Reactivity | Reacts with strong oxidizing agents and strong acids. |

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for the synthesis of novel therapeutic agents is significant. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. The 2-aminothiazole core and the presence of an aromatic amine-like structure warrant a high degree of vigilance. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can confidently and safely unlock the potential of this important heterocyclic compound. A proactive and informed approach to chemical safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and responsible research.

References

-

PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Retrieved from [Link]

-

ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PMC. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. Retrieved from [Link]

-

ResearchGate. (2020, August 6). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Retrieved from [Link]

- CoLab. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Chemical Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

-

IARC Monographs. (n.d.). Summary of Data Reported - Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

-

Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

-

Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]

-

UQ Policy and Procedure Library. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

-

NIH. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). Evaluating Class B Fire Extinguishing Efficacies of Organic Nitro Compounds Based Aerosol Forming Compositions. Retrieved from [Link]

-

MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Presscon. (n.d.). Nitrogen fire suppression system | Clean & safe fire protection. Retrieved from [Link]

-

PMC. (2025, May 23). Functionality of garlic sulfur compounds (Review). Retrieved from [Link]

-

Studia Biologica. (n.d.). SAFETY PROFILE OF THIAZOLE DERIVATIVE AND ITS COMPLEX WITH PEG-BASED POLYMERIC NANOPARTICLES ON LIVER AND BLOOD CELLS IN TUMOR-BEARING MICE. Retrieved from [Link]

-

Reacton. (n.d.). Fire Suppression Extinguishing Agents. Retrieved from [Link]

-

Atlas Copco USA. (n.d.). Why to use nitrogen for fire suppression. Retrieved from [Link]

-

PubMed. (n.d.). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

-

GreenFire®. (n.d.). GreenFire Firefighting Foams & Wetting Agents. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Chemical Incompatibility Tables. Retrieved from [Link]

-

PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

-

RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

-

Medical Laboratory Journal. (2015, May 1). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

-

Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. ehs.msstate.edu [ehs.msstate.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. jk-sci.com [jk-sci.com]

- 18. acs.org [acs.org]

- 19. reactonfire.com [reactonfire.com]

- 20. solubilityofthings.com [solubilityofthings.com]

Unlocking the Therapeutic Potential of 5-(Methylthio)thiazol-2-amine: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including clinically approved drugs.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 5-(Methylthio)thiazol-2-amine . While direct biological data on this compound is sparse, its structural architecture provides a robust framework for predicting and validating its therapeutic targets. By analyzing the extensive pharmacology of the 2-aminothiazole scaffold, we can delineate a clear, data-driven path for investigating this promising molecule. This document serves as a technical guide for researchers, outlining the most probable therapeutic targets in oncology, inflammation, and neurodegenerative disease, and provides detailed, field-proven protocols for their validation.

The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity

The therapeutic versatility of the 2-aminothiazole core is well-documented, with derivatives demonstrating anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][3] This wide range of activity stems from the scaffold's ability to engage with a variety of biological targets through diverse binding interactions. Notably, the 2-aminothiazole ring is a key component of the multi-kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib , underscoring its significance in modern drug design.[4]

The specific substitution at the 5-position of the thiazole ring is critical for modulating target affinity and selectivity. The methylthio (-SCH₃) group in this compound is an interesting feature. It is an electron-donating group that can influence the electronic properties of the thiazole ring and participate in key binding interactions, such as those with sulfur-containing amino acid residues (methionine, cysteine) in a protein's active site. A compelling precedent is the discovery of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), highlighting the potential importance of this specific substitution.[5]

This guide will therefore explore three primary therapeutic areas where this compound is most likely to show activity.

Potential Therapeutic Area I: Oncology

The development of resistance to existing cancer therapies necessitates the discovery of novel agents.[4] The 2-aminothiazole scaffold is a proven foundation for potent anticancer drugs.

Primary Target Class: Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The success of Dasatinib validates the 2-aminothiazole core as a potent "hinge-binding" motif for ATP-competitive kinase inhibitors.

-

Interleukin-2-inducible T-cell kinase (Itk): Itk is a non-receptor tyrosine kinase in the Tec family, crucial for T-cell receptor (TCR) signaling and T-cell activation.[5] Its inhibition is a therapeutic strategy for T-cell malignancies and autoimmune diseases. The direct structural similarity of this compound to reported Itk inhibitors makes this a primary and highly probable target.[5]

-

Other Kinase Targets: The scaffold's proven utility suggests potential activity against a broader range of kinases. These include Src-family kinases, Bcr-Abl (targeted by Dasatinib), PI3K/Akt pathway kinases, and cell cycle kinases like Hec1/Nek2.[4][6] A broad-panel kinase screen is a logical first step to identify primary targets and potential off-target effects.

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate kinase targets.

Caption: Kinase inhibitor validation workflow.

Protocol: In Vitro Itk Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure kinase activity and inhibition.

Materials:

-

Recombinant human Itk enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-